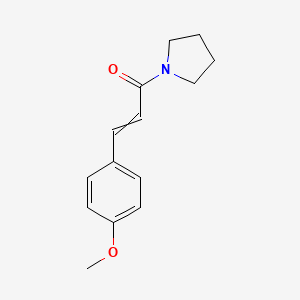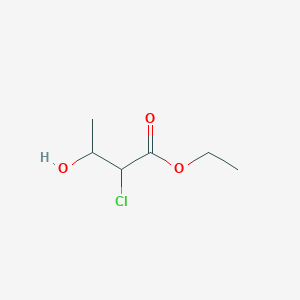
Ethyl 2-chloro-3-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-3-hydroxybutanoate is a chiral intermediate widely used in the synthesis of various pharmaceuticals, particularly statins, which are cholesterol-lowering drugs. This compound is known for its high enantioselectivity and is often used in the production of enantiopure drugs due to its ability to form optically active intermediates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-3-hydroxybutanoate can be synthesized through the asymmetric reduction of ethyl 2-chloro-3-oxobutanoate. This reaction is typically catalyzed by carbonyl reductases or ketoreductases, which are enzymes that facilitate the reduction process with high stereoselectivity . The reaction conditions often involve the use of cofactor regeneration systems to maintain the activity of the enzymes. For example, glucose dehydrogenase is commonly used to regenerate NADPH, which is required for the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using recombinant Escherichia coli strains that express the necessary reductase enzymes. These strains are cultured in large fermentors, and the reaction is conducted in an aqueous-organic solvent system to enhance the solubility of the substrates and products . The process is optimized to achieve high yields and enantiomeric excess, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-chloro-3-hydroxybutanoate undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form ethyl 2-chloro-3-hydroxybutanol.
Oxidation: It can be oxidized to form ethyl 2-chloro-3-oxobutanoate.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Reduction: Catalyzed by carbonyl reductases in the presence of NADPH.
Oxidation: Typically carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Reduction: Ethyl 2-chloro-3-hydroxybutanol.
Oxidation: Ethyl 2-chloro-3-oxobutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-3-hydroxybutanoate is extensively used in scientific research due to its versatility and high enantioselectivity. Some of its applications include:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Serves as an intermediate in the synthesis of statins and other pharmaceuticals.
Industry: Utilized in the production of enantiopure compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of ethyl 2-chloro-3-hydroxybutanoate primarily involves its role as a chiral intermediate in enzymatic reactions. The compound is reduced by carbonyl reductases, which catalyze the transfer of electrons from NADPH to the carbonyl group, resulting in the formation of the hydroxyl group. This reduction process is highly stereoselective, leading to the production of optically active intermediates .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-chloro-3-hydroxybutanoate is unique due to its high enantioselectivity and versatility in various chemical reactions. Similar compounds include:
Ethyl 2-chloro-3-oxobutanoate: The precursor in the synthesis of this compound.
Ethyl 2-chloro-3-hydroxybutanol: The reduced form of this compound.
Ethyl 2-chloro-3-aminobutanoate: A derivative formed through nucleophilic substitution reactions.
This compound stands out due to its high enantiomeric excess and its widespread use in the synthesis of pharmaceuticals, particularly statins .
Eigenschaften
IUPAC Name |
ethyl 2-chloro-3-hydroxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-3-10-6(9)5(7)4(2)8/h4-5,8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWGVYVLALKWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
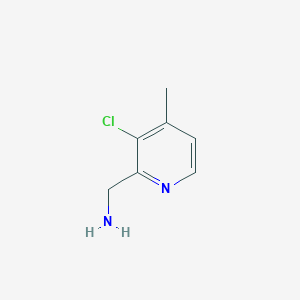

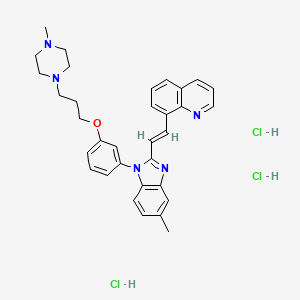


![N-[1-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B15145610.png)
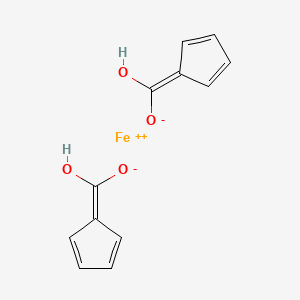
![(2R)-2-[(3E)-4,8-Dimethyl-3,7-nonadien-1-yl]-2,7-dimethyl-2H-1-benzopyran-5-ol](/img/structure/B15145625.png)
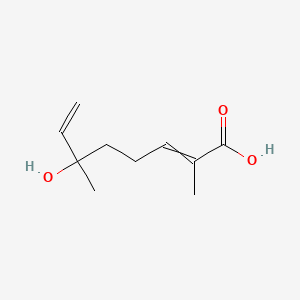

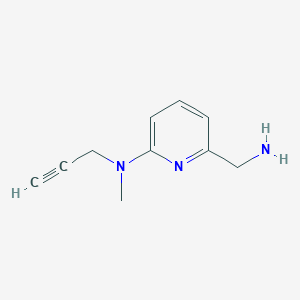

![4-Hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B15145643.png)
